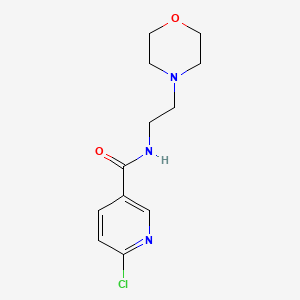

6-Chloro-N-(2-morpholinoethyl)nicotinamide

Description

Overview of Nicotinamide (B372718) Core in Bioactive Compounds

Nicotinamide, a form of vitamin B3, is a fundamental component in various biological processes. nih.govchembk.com Its core structure is a key building block for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for cellular metabolism, DNA repair, and cell signaling. nih.govnih.gov In medicinal chemistry, the nicotinamide scaffold is highly valued for its ability to interact with a wide range of biological targets. nih.gov This has led to the development of numerous nicotinamide derivatives with diverse therapeutic applications, including treatments for a variety of diseases. nih.govnih.gov The versatility of the nicotinamide core allows for chemical modifications that can fine-tune the pharmacological properties of the resulting compounds.

The Significance of Halogenated Pyridine (B92270) Scaffolds in Drug Discovery

The pyridine ring is a prevalent heterocyclic scaffold in many approved drugs due to its ability to influence pharmacological activity. dovepress.comnih.gov The introduction of a halogen atom, such as chlorine, onto the pyridine ring can significantly alter a molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. dovepress.com Specifically, a chloro-substituted pyridine ring can act as a bioisostere for other chemical groups, allowing for the optimization of a drug's efficacy and selectivity. researchgate.net This strategic use of halogenation is a common practice in the design of new therapeutic agents.

Role of Morpholine (B109124) Moieties in Pharmacophore Design

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved and experimental drugs. nih.govjchemrev.com Its inclusion in a molecule is often intended to improve physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety can enhance aqueous solubility, which is a crucial factor for drug delivery and absorption. researchgate.net Furthermore, its ability to form hydrogen bonds can contribute to stronger interactions with biological targets, thereby increasing the potency of a compound. researchgate.netnih.gov The versatility and favorable properties of the morpholine ring make it a valuable component in the design of new bioactive molecules. nih.govnih.gov

Contextualizing 6-Chloro-N-(2-morpholinoethyl)nicotinamide within Chemical Space

This compound is a synthetic organic compound that brings together the key features of a nicotinamide core, a halogenated pyridine ring, and a morpholine moiety. While specific research on this exact compound is not extensively available in public literature, its structure suggests potential biological activity based on the well-documented roles of its constituent parts. The chlorinated nicotinamide portion may interact with various enzymes or receptors, while the morpholinoethyl side chain can influence its pharmacokinetic properties. ontosight.aiontosight.ai The combination of these structural elements places this compound in a chemical space of interest for further investigation in drug discovery. The strategic incorporation of these three components highlights a rational approach to designing molecules with potentially favorable drug-like properties.

Compound Properties Overview

| Feature | Description | Significance in Medicinal Chemistry |

| Nicotinamide Core | A derivative of nicotinic acid (vitamin B3). | Foundational for coenzymes like NAD+, involved in cellular metabolism and repair. nih.govnih.gov |

| Halogenated Pyridine | A pyridine ring substituted with a chlorine atom. | Can enhance metabolic stability, membrane permeability, and binding affinity. dovepress.com |

| Morpholine Moiety | A heterocyclic amine. | Often improves solubility and pharmacokinetic properties of a drug candidate. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIBMFUHQAQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N 2 Morpholinoethyl Nicotinamide and Its Analogues

Strategies for the Synthesis of 6-Chloronicotinamide (B47983) Precursors

The primary precursor for the synthesis of 6-Chloro-N-(2-morpholinoethyl)nicotinamide is 6-chloronicotinic acid. Several synthetic strategies have been developed to produce this key intermediate.

One common approach involves the oxidation of 2-chloro-5-methylpyridine (B98176). This transformation can be achieved using strong oxidizing agents. A patented method describes the direct oxidation of 2-chloro-5-methylpyridine with oxygen in the presence of a cobalt acetate (B1210297) catalyst and chlorobenzene (B131634) as the solvent. This process is highlighted as being more environmentally friendly than methods employing permanganates or large quantities of acid. google.com The reaction is typically carried out at temperatures ranging from 60 to 120°C. google.com

Another established route is the chlorination of 6-hydroxynicotinic acid. This transformation can be effected using standard chlorinating agents like phosphorus oxychloride (POCl₃).

A multi-step synthesis starting from DL-malic acid has also been reported. This pathway involves the cyclization and ammonification of DL-malic acid to generate 6-hydroxynicotinic acid, which is then chlorinated to yield 6-chloronicotinic acid.

Furthermore, a method starting from isocinchomeronic acid N-oxide has been described, which upon reaction with acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758), yields 6-chloronicotinic acid. prepchem.com

| Starting Material | Key Reagents | Product | Notes |

| 2-chloro-5-methylpyridine | O₂, Cobalt acetate, Chlorobenzene | 6-Chloronicotinic acid | Milder reaction conditions and potentially higher yield and quality. google.comchemicalbook.com |

| 6-hydroxynicotinic acid | POCl₃ | 6-Chloronicotinic acid | A common method for introducing chlorine onto a pyridine (B92270) ring. |

| DL-malic acid | H₂SO₄, NH₃, Chlorinating agent | 6-Chloronicotinic acid | A multi-step process starting from a readily available chiral pool material. |

| Isocinchomeronic acid N-oxide | Ac₂O, Et₃N, CH₂Cl₂ | 6-Chloronicotinic acid | Yields a mixture of 6-chloronicotinic acid and 6-hydroxynicotinic acid. prepchem.com |

Amidation Reactions for Incorporating the N-(2-morpholinoethyl) Moiety

The crucial step in the synthesis of the title compound is the formation of the amide bond between 6-chloronicotinic acid and 2-morpholinoethanamine. This is a standard amidation reaction that can be achieved through several methods.

A common and efficient method is the conversion of 6-chloronicotinic acid to its more reactive acyl chloride derivative, 6-chloronicotinoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-morpholinoethanamine to form the desired amide. This reaction is often carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of 6-chloronicotinic acid with 2-morpholinoethanamine can be accomplished using various coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Multi-step Synthetic Routes to this compound

General Synthetic Procedures for Nicotinamide (B372718) Derivatives

The synthesis of nicotinamide derivatives generally follows a convergent approach where a substituted nicotinic acid is coupled with a desired amine. The choice of synthetic route often depends on the availability and reactivity of the starting materials and the desired scale of the reaction. The activation of the carboxylic acid group is a key consideration, with the formation of an acyl chloride being a robust and widely used method. mdpi.com

Specific Reactions and Reaction Conditions for Compound Formation

A plausible and effective synthetic route for this compound involves the following steps:

Synthesis of 6-Chloronicotinic Acid: As detailed in section 2.1, this can be achieved through methods such as the oxidation of 2-chloro-5-methylpyridine. google.comchemicalbook.com

Formation of 6-Chloronicotinoyl Chloride: 6-chloronicotinic acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane or toluene), often with a catalytic amount of dimethylformamide (DMF). mdpi.com

Amidation: The freshly prepared 6-chloronicotinoyl chloride is then reacted with 2-morpholinoethanamine in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at controlled temperatures, typically starting at 0°C and gradually warming to room temperature.

The following table outlines a representative reaction scheme:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-chloro-5-methylpyridine | O₂, Cobalt acetate, Chlorobenzene, 60-120°C | 6-Chloronicotinic acid |

| 2 | 6-Chloronicotinic acid | Oxalyl chloride, cat. DMF, CH₂Cl₂ | 6-Chloronicotinoyl chloride |

| 3 | 6-Chloronicotinoyl chloride, 2-morpholinoethanamine | Triethylamine, CH₂Cl₂, 0°C to rt | This compound |

Derivatization and Structural Modifications of the Core Scaffold

The this compound scaffold presents several opportunities for structural modification to generate a library of analogues for various research purposes.

Introduction of Substituents on the Nicotinamide Ring

The pyridine ring of the nicotinamide core is a key site for derivatization. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents by reacting the parent compound with various nucleophiles. For example, reaction with alkoxides, amines, or thiols can lead to the corresponding 6-alkoxy, 6-amino, or 6-thioether derivatives.

Furthermore, the pyridine ring can potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing chlorine and amide groups would make the ring less reactive towards electrophiles. Any substitution would likely be directed to specific positions based on the electronic effects of the existing substituents.

Modifications of the Morpholinoethyl Side Chain

The morpholinoethyl side chain of this compound presents several avenues for chemical modification, allowing for the exploration of structure-activity relationships and the development of new analogues. While specific literature detailing modifications on this exact molecule is limited, the chemical nature of the morpholine (B109124) ring and the ethyl linker suggests several potential transformations based on established organic synthesis principles.

One potential area of modification involves the morpholine ring itself. The nitrogen atom of the morpholine is a key site for chemical reactions. For instance, N-oxidation of the morpholine nitrogen can lead to the corresponding N-oxide derivative. Furthermore, the morpholine ring can be a scaffold for the introduction of various substituents. Palladium-catalyzed cross-coupling reactions, for example, could potentially be employed to introduce aryl or alkenyl groups onto the morpholine ring, provided a suitable precursor with a leaving group on the morpholine moiety is synthesized. e3s-conferences.org

Another approach to modifying the side chain involves the ethyl linker. While the direct functionalization of the ethyl group is challenging, synthetic strategies can be employed to introduce substituents during the synthesis of the side chain itself, prior to its attachment to the 6-chloronicotinamide core. For example, starting with substituted 2-aminoethanols would lead to analogues with functional groups on the ethyl linker.

The synthesis of various substituted morpholines has been explored, which could be adapted to create modified morpholinoethyl side chains for attachment to the 6-chloronicotinamide scaffold. organic-chemistry.org These methods include tandem sequential one-pot reactions involving hydroamination and asymmetric transfer hydrogenation, as well as photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.org Such synthetic strategies could generate a diverse library of morpholinoethyl side chains with varying steric and electronic properties.

Moreover, the entire morpholinoethyl side chain can be replaced with other N-substituted groups to explore the impact on biological activity. This involves the amidation of 6-chloronicotinic acid with a variety of primary or secondary amines.

Synthesis of Related Heterocyclic Analogues

The synthesis of heterocyclic analogues related to this compound typically starts from 6-chloronicotinic acid or its derivatives. prepchem.comnih.gov A common strategy involves the activation of the carboxylic acid group of 6-chloronicotinic acid, often by converting it to an acyl chloride, followed by reaction with a desired amine to form the corresponding amide. mdpi.com

For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported, where substituted nicotinic acid is first treated with oxalyl chloride to form the acyl chloride. mdpi.com This intermediate then undergoes acylation with a substituted thiophen-2-amine under basic conditions to yield the final product. mdpi.com A similar approach can be envisioned for the synthesis of a wide range of heterocyclic analogues by varying the amine component.

Another strategy for creating related heterocyclic structures is through modifications of the pyridine ring of the 6-chloronicotinamide core. For example, the synthesis of pyrazolines, oxazines, and thiazines bearing a 6-chloronicotinamide moiety has been described. This involves the condensation of a chalcone (B49325) intermediate, derived from a 6-chloronicotinamide precursor, with reagents such as hydrazine (B178648) hydrate, phenyl hydrazine, urea, or thiourea.

The synthesis of conformationally restricted analogues of nicotine, which share the pyridine core, has also been extensively studied and provides insights into potential synthetic routes for related heterocyclic systems. nih.gov These syntheses often involve multi-step sequences to construct additional fused rings onto the pyridine scaffold. nih.gov

Furthermore, various nicotinamide derivatives with potential biological activities are synthesized through enzymatic reactions, offering a green and efficient alternative to traditional chemical methods. nih.gov For example, lipase-catalyzed amidation of methyl nicotinate (B505614) with different amines in continuous-flow microreactors has been shown to produce high yields of nicotinamide derivatives. nih.gov

Analytical Characterization Techniques for Structural Elucidation

The structural elucidation of this compound and its analogues relies heavily on a combination of analytical techniques, with spectroscopic methods playing a pivotal role. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize nicotinamide derivatives. mdpi.commdpi.com

¹H NMR provides information about the chemical environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum help to identify the different types of protons and their neighboring atoms. For example, in analogues of this compound, characteristic signals for the protons on the pyridine ring, the morpholine ring, and the ethyl linker would be expected.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. nih.gov

Mass Spectrometry (MS) is another essential technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.

The following table summarizes representative spectroscopic data for a related 6-chloronicotinamide derivative, illustrating the type of information obtained from these analyses.

| Compound | Technique | Spectroscopic Data | Reference |

| 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | ¹H NMR | δ 12.41 (bs, 1H, CONH), 8.86 (d, J = 2.1 Hz, 1H, pyridine-2-H), 8.63 (d, J = 2.1 Hz, 1H, pyridine-4-H), 8.19 (d, J = 6.9 Hz, 1H, CONHCH), 2.74–2.83 (m, 1H, cyclopropane-H), 2.44 (s, 3H, CH₃) and 0.55–0.72 (m, 4H, cyclopropane-H) | mdpi.com |

| 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | ¹³C NMR | δ 163.3, 163.0, 151.3, 148.6, 148.4, 139.8, 137.7, 129.5 (2 C), 124.6, 114.3, 98.6, 23.6, 14.7 and 6.4 | mdpi.com |

| 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | HR-MS | m/z: calcd. for C₁₆H₁₃Cl₂N₄O₂S [M + H]⁺ 395.0131; found, 395.0123 | mdpi.com |

In addition to NMR and MS, other spectroscopic techniques such as Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups, such as the amide C=O and N-H stretching vibrations. nih.gov

Preclinical Pharmacological Investigations of 6 Chloro N 2 Morpholinoethyl Nicotinamide and Analogues

In Vitro Biological Activity Assessments

In vitro studies form the cornerstone of early-stage pharmacological profiling, providing essential data on a compound's biological effects at the cellular and molecular level. These assays are instrumental in elucidating mechanisms of action, identifying potential therapeutic applications, and guiding further preclinical and clinical development.

Cellular target engagement technologies are pivotal in confirming that a drug candidate interacts with its intended intracellular target. biorxiv.org Techniques such as the cellular thermal shift assay (CETSA) have advanced the understanding of drug-target interactions. biorxiv.org Furthermore, innovative platforms like CeTEAM (cellular target engagement by accumulation of mutant) enable the simultaneous evaluation of drug-target binding and the resulting phenotypic responses, offering a holistic view of a compound's pharmacology. biorxiv.org For nicotinamide (B372718) analogues, cell-based assays are crucial for determining their ability to engage with specific cellular targets and elicit a functional response, such as the inhibition of cell proliferation or the induction of apoptosis. In the context of anticancer research, for instance, a nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), was shown to induce cell cycle arrest at the G1/S phase in HepG2 cells. nih.gov This was accompanied by a significant increase in both early and late apoptosis in the treated cells compared to control cells. nih.gov

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Nicotinamide N-methyltransferase (NNMT) and nicotinamidases are enzymes involved in nicotinamide metabolism and have been identified as potential therapeutic targets for various diseases. rsc.orgnih.gov The development of inhibitors for these enzymes often involves screening libraries of compounds that mimic the structure of the substrates. rsc.org For example, a library of bisubstrate-like compounds was created by linking fragments of NNMT substrates, leading to the identification of new inhibitors that mimic the transition state of the methylation reaction. rsc.org Nicotinaldehyde and its derivatives have been identified as potent competitive inhibitors of nicotinamidases from various pathogenic microbes, with Ki values ranging from the low micromolar to the low nanomolar range. nih.gov These findings highlight the potential for developing selective inhibitors based on the nicotinamide scaffold.

The antiproliferative activity of nicotinamide analogues has been evaluated in various cancer cell lines. For example, the novel pyridinethione and thienopyridine derivatives have been synthesized and assessed for their cytotoxic activity against human cancer cell lines. semanticscholar.org Several of these compounds demonstrated selective activity against human liver and colon cancer cells, with low cytotoxicity against non-tumor fibroblast-derived cell lines, indicating a favorable safety profile. semanticscholar.org Similarly, a new nicotinamide analogue, BHEPN, exhibited significant cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively. nih.gov These values were notably lower than those of the established anticancer drug Sorafenib. nih.gov Furthermore, functionalized alkyl chlorodihydropyran derivatives have also shown enhanced cytotoxicity in human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov

| Compound Class | Cell Line(s) | Activity |

| Pyridinethione and thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Selectively active against liver and colon cancer cells. semanticscholar.org |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2, MCF-7 | IC50 values of 0.19 µM and 1.18 µM, respectively. nih.gov |

| Alkyl chlorodihydropyran derivatives | A2780, SW1573, WiDr | Enhanced cytotoxicity compared to parental compounds. nih.gov |

Nicotinamide and its derivatives have been investigated for their antimicrobial properties. Some studies have synthesized and evaluated N-nitro-2-chloronicotinamides and other N-aryl-2-chloronicotinamides for their in vitro activity against Mycobacterium tuberculosis H37Rv, although these particular compounds were found to be inactive. semanticscholar.org However, other nicotinamide derivatives have shown promise. For instance, a series of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives were synthesized and screened for antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing excellent activity. scholarsresearchlibrary.com Nicotinamide itself has been shown to inhibit the replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin within macrophages. nih.gov This activity is dependent on the bacterial enzyme PncA, which converts nicotinamide to its active form. nih.gov

| Compound/Derivative | Target Organism(s) | Key Findings |

| N-nitro-2-chloronicotinamides | Mycobacterium tuberculosis H37Rv | Inactive in in vitro assays. semanticscholar.org |

| 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamides | Gram-positive and gram-negative bacteria | Some compounds exhibited excellent antibacterial activity. scholarsresearchlibrary.com |

| Nicotinamide | Mycobacterium tuberculosis, Bacille Calmette-Guérin | Inhibits intracellular replication in a PncA-dependent manner. nih.gov |

The quinoline (B57606) scaffold, a key feature of some nicotinamide analogues, is a well-established pharmacophore in antimalarial drug discovery. nih.gov Chloroquine (B1663885), a 4-aminoquinoline, has been a cornerstone of malaria treatment for decades. nih.gov More recently, research has focused on developing chloroquine analogues and other quinoline derivatives to overcome drug resistance. nih.gov For example, a series of 2-arylvinylquinolines were evaluated for their in vitro activity against the chloroquine-resistant Plasmodium falciparum Dd2 strain. nih.gov Several of these compounds were identified as fast-acting agents that kill the parasite at the trophozoite stage. nih.gov The most promising compound from this series also demonstrated transmission-blocking potential. nih.gov The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of β-hematin formation in the parasite's digestive vacuole. nih.gov

Neuroprotective Activity Evaluation

The neuroprotective potential of nicotinamide, a key analogue of 6-Chloro-N-(2-morpholinoethyl)nicotinamide, has been explored in various preclinical models of neurological disorders. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production. nih.gov Altered NAD+ homeostasis has been linked to aging and several neurodegenerative diseases. nih.gov

In animal models of glaucoma, oral nicotinamide supplementation has been shown to protect retinal ganglion cells from degeneration by correcting metabolic imbalances. reviewofophthalmology.combiorxiv.org Studies in mouse models of glaucoma demonstrated that nicotinamide could prevent neurodegeneration in a significant percentage of eyes at higher doses. reviewofophthalmology.com Furthermore, nicotinamide treatment has been found to provide robust, dose-dependent structural and metabolic neuroprotection of retinal ganglion cells in experimental glaucoma. nih.gov

In the context of diabetic retinopathy, nicotinamide has demonstrated neuroprotective effects in diabetic rat retinas by reducing oxidative stress and subsequent oxidative DNA damage. nih.gov Treatment with nicotinamide was found to attenuate the diabetes-induced apoptosis of inner retinal cells. nih.gov

Preclinical studies using a rat model of Huntington's disease, induced by 3-nitropropionic acid, have also shown that nicotinamide can reverse behavioral impairments and provide neuroprotection. nih.gov The protective effects were associated with a reduction in oxidative stress markers and an increase in antioxidant enzyme levels. nih.gov

Another analogue, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has been identified as a calcineurin inhibitor with significant neuroprotective potential in biological models of Parkinson's disease. nih.gov In cell line models, this compound significantly reduced intracellular reactive oxygen species and reversed α-synuclein overexpression. nih.gov

Table 1: Summary of Neuroprotective Activity of Nicotinamide Analogues in Preclinical Models

| Compound/Analogue | Animal Model | Key Findings |

|---|---|---|

| Nicotinamide | Mouse model of glaucoma | Prevented neurodegeneration in 93% of eyes at the highest tested dose. reviewofophthalmology.com |

| Nicotinamide | Rat model of experimental glaucoma | Provided robust dendritic protection and preserved dendritic structure of retinal ganglion cells. nih.gov |

| Nicotinamide | Diabetic rat retinas | Reduced oxidative stress, decreased oxidative DNA damage, and attenuated apoptosis of inner retinal cells. nih.gov |

| Nicotinamide | 3-nitropropionic acid-induced rat model of Huntington's disease | Improved motor function, decreased oxidative stress markers, and increased antioxidant enzyme levels. nih.gov |

| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | Cell line and C. elegans models of Parkinson's disease | Reduced intracellular ROS, reversed α-synuclein overexpression, and restored dopamine-dependent behaviors. nih.gov |

In Vivo Studies in Animal Models (Excluding Clinical Data)

The in vivo efficacy of nicotinamide has been assessed in various disease models. In a mouse model of Huntington's disease, nicotinamide treatment improved motor function as evaluated by locomotor activity, movement analysis, and limb withdrawal tests. nih.gov

In models of experimental colitis, nicotinamide has shown beneficial effects. nih.gov In C57BL/6 mice with Citrobacter rodentium-induced colitis, nicotinamide treatment led to a significant decrease in systemic bacterial invasion, reduced histological damage, and increased fecal clearance of the bacteria by up to 600-fold. nih.gov The therapeutic effect was found to be dependent on neutrophils. nih.gov Furthermore, nicotinamide treatment also ameliorated the course of dextran (B179266) sodium sulphate (DSS)-induced colitis, as indicated by improvements in body weight, histological damage, and myeloperoxidase activity. nih.gov

Nicotinamide plays a crucial role in the central nervous system (CNS), influencing neuronal health, injury, and neurodegeneration. nih.gov It is essential for the growth and maintenance of the CNS, promoting neuronal differentiation and survival. nih.gov The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is a key player in the biosynthesis of NAD+ from nicotinamide, highlighting its importance in neurons which are sensitive to decreases in NAD+ levels. nih.gov In rodent models of ischemic stroke, nicotinamide administration has been shown to decrease infarct volume and improve sensory and motor behavior. nih.gov

The antimicrobial properties of nicotinamide have been demonstrated in vivo, primarily through the modulation of the host immune response. mdpi.com In a mouse model of colitis induced by Citrobacter rodentium, systemic treatment with nicotinamide enhanced the clearance of the bacteria. nih.gov This effect was linked to an enhanced antimicrobial activity of neutrophils. nih.gov Ex vivo stimulation of both murine and human whole blood, as well as isolated human neutrophils with nicotinamide, resulted in increased clearance of C. rodentium and enhanced expression of antimicrobial peptides in neutrophils. nih.gov

While direct in vivo antimicrobial efficacy data for many nicotinamide analogues is limited, in vitro studies have shown the antibacterial and antifungal activity of niacinamide. mdpi.com For instance, niacinamide has been shown to inhibit the growth of various bacteria and fungi at high concentrations. mdpi.com

Table 2: In Vitro Minimum Inhibitory Concentration (MIC100) and Minimum Bactericidal Concentration (MBC100) of Niacinamide

| Microorganism | MIC100 (ppm) | MBC100 (ppm) |

|---|---|---|

| P. aeruginosa | 15,000 | 60,000 |

| E. coli | 30,000 | 60,000 |

| S. aureus | 30,000 | >60,000 |

| C. albicans | 30,000 | 60,000 |

| A. brasiliensis | 40,000 | >60,000 |

Data from in vitro studies. mdpi.com

The anticancer potential of nicotinamide analogues has been investigated, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). nih.govmdpi.com NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway and is often upregulated in cancer cells, making it a promising therapeutic target. nih.gov

Several novel NAMPT inhibitors, which are analogues of nicotinamide, have been synthesized and evaluated for their anticancer activities. nih.gov In a mouse xenograft model of human Burkitt lymphoma, the in vivo administration of new NAMPT inhibitors, such as JJ08, FEI191, and FEI199, delayed tumor growth and significantly prolonged the survival of the mice. nih.govmdpi.com The compound JJ08 was reported to be particularly effective, completely abolishing tumor growth in this model. nih.gov The anticancer mechanism of these inhibitors involves the depletion of NAD(H) and NADP(H), leading to increased reactive oxygen species (ROS) production, ATP depletion, and ultimately, cancer cell death. nih.govmdpi.com

The development of animal models for cancer chemoprevention has been pivotal in evaluating potential anticancer agents. nih.gov These models include chemically induced tumor models and genetically engineered models that mimic human cancers. nih.govmdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues is a cornerstone of medicinal chemistry, aimed at improving the therapeutic profile of a lead compound. For a molecule like 6-Chloro-N-(2-morpholinoethyl)nicotinamide, this would involve systematic chemical modifications to enhance its potency against a specific biological target while improving selectivity over other related targets. Research in this area would focus on structure-activity relationships (SAR), where changes to the chloropyridine ring, the nicotinamide (B372718) core, or the morpholinoethyl side chain would be correlated with changes in biological activity. The goal would be to identify analogues with superior efficacy and a reduced potential for off-target effects.

Exploration of Combination Therapies

Investigating a new chemical entity in combination with existing therapeutic agents is a common strategy to enhance efficacy, overcome resistance, or reduce toxicity. In the context of this compound, preclinical studies would be designed to explore potential synergistic, additive, or antagonistic interactions with other drugs. The choice of combination agents would depend on the presumed mechanism of action of this compound. For instance, if it were found to be a DNA repair inhibitor, it might be tested in combination with cytotoxic chemotherapies or radiation.

Mechanistic Elucidation of Off-Target Interactions

Understanding the full spectrum of a compound's interactions with biological macromolecules is crucial for predicting its therapeutic and toxicological profile. While the primary target is of principal interest, the identification and characterization of "off-target" interactions can reveal novel mechanisms of action or explain unexpected biological effects. For this compound, this would involve screening against a broad panel of receptors, enzymes, and ion channels. Any identified interactions would be further investigated to understand their mechanistic basis and potential physiological relevance, focusing on those that are not associated with adverse outcomes.

Investigation of Pharmacological Modulation of Broader Biological Processes

Beyond its primary mechanism of action, a compound can influence wider biological networks. Research into the effects of this compound on broader processes, such as cellular energy metabolism, would provide a more holistic understanding of its pharmacological profile. Nicotinamide derivatives are known to play a role in the regulation of cellular energy through their involvement in NAD+ metabolism. Therefore, studies would be warranted to determine if this compound impacts metabolic pathways, mitochondrial function, or the levels of key metabolites like ATP and NAD+.

Applications in Preclinical Disease Models and Translational Research

The therapeutic potential of any new compound must be evaluated in relevant preclinical models of disease. For this compound, this would involve testing its efficacy in cell-based assays and animal models that mimic human diseases. The choice of models would be guided by the compound's in vitro activity and proposed mechanism of action. Translational research would focus on identifying biomarkers that could predict response to treatment and help to bridge the gap between preclinical findings and potential future clinical applications. It is important to emphasize that this stage of research excludes human trials.

Leveraging Computational Approaches for Rational Design and Optimization

Computational chemistry and molecular modeling are invaluable tools in modern drug discovery. These approaches can be used to predict the binding of a compound to its target, to understand structure-activity relationships at a molecular level, and to guide the rational design of new analogues with improved properties. In the case of this compound, computational methods could be employed to optimize its binding affinity and selectivity for its target, as well as to predict its pharmacokinetic properties. Such in silico studies can significantly accelerate the drug development process and reduce the reliance on extensive and costly laboratory experiments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Chloro-N-(2-morpholinoethyl)nicotinamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acylation followed by reduction. For example, 2-chloronicotinic acid derivatives (e.g., 2-Morpholinonicotinic acid) are synthesized under mild conditions using morpholine as a nucleophile. Reaction optimization includes controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of chloronicotinic acid to morpholinoethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, validated by TLC and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in nicotinamide derivatives appear at δ 8.5–9.0 ppm, while morpholinoethyl protons resonate at δ 2.5–3.5 ppm .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+Na] at m/z 501.0497) .

- IR : Stretching frequencies for amide C=O (1650–1700 cm) and morpholine C-O (1100–1250 cm^{-1) are key .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) calculates HOMO-LUMO gaps and electrostatic potentials. Studies show that exact-exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .

Advanced Research Questions

Q. How to resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Methodological Answer : Cross-validate using multiple techniques:

- Kinetic Studies : Compare reaction rates (e.g., SNAr substitution at the 6-chloro position) with DFT-predicted activation energies.

- Spectroscopic Validation : Use Cl NMR to monitor chloride displacement in situ .

- Statistical Analysis : Apply error-weighted regression to identify outliers in computational datasets .

Q. What crystallographic strategies ensure accurate structural determination?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement. For morpholinoethyl derivatives, disorder in the morpholine ring is common; apply restraints to thermal parameters .

- Validation : Check R-factors (<5%) and electron density maps for missing hydrogen atoms. For example, SHELXL’s TWIN/BASF commands handle twinning in high-symmetry crystals .

Q. How to design assays for evaluating biological activity against cancer cell lines?

- Methodological Answer :

- Cell Culture : Use HCT-116 or HT29 colon cancer lines, maintaining RPMI-1640 media with 10% FBS.

- Dose-Response : Treat cells with 1–100 µM compound for 48 hours. Measure viability via MTT assay (λ = 570 nm) and IC using nonlinear regression (GraphPad Prism) .

- Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) to test if activity is redox-dependent .

Q. What strategies mitigate discrepancies in HPLC/GC analysis of degradation products?

- Methodological Answer :

- Column Selection : Use C18 columns (5 µm, 250 mm) for HPLC with 0.1% TFA in water/acetonitrile gradients. For GC-MS, DB-5 columns (30 m × 0.25 mm) with He carrier gas separate volatile byproducts .

- Spike Recovery : Add known degradation markers (e.g., nicotinamide) to assess method accuracy (recovery >95%) .

Data Contradiction & Experimental Design

Q. Why might NMR and HRMS data conflict in confirming molecular identity?

- Resolution :

- Isotopic Peaks : HRMS distinguishes Cl/Cl isotopic patterns (3:1 ratio), while NMR may not resolve diastereomers.

- Solvent Artifacts : DMSO-d can cause peak broadening; re-run NMR in CDCl .

Q. How to address low yield in large-scale synthesis?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.